6-Fluoro-5-methylpyridine-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

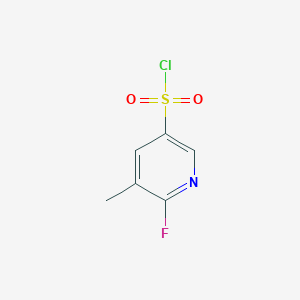

6-Fluoro-5-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.62 g/mol . It is a sulfonyl chloride derivative of pyridine, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions

One common method employs nucleophilic fluoride sources such as potassium fluoride (KF) or tetrabutylammonium fluoride (Bu4NF) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride may involve large-scale fluorosulfonylation processes. These processes utilize fluorosulfonyl radicals generated from various precursors to introduce the sulfonyl chloride group efficiently . The industrial methods are designed to be cost-effective and scalable, ensuring consistent quality and supply.

化学反応の分析

Types of Reactions

6-Fluoro-5-methylpyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of bases such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonates, and other sulfonyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

科学的研究の応用

6-Fluoro-5-methylpyridine-3-sulfonyl chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide or sulfonate functional groups.

作用機序

The mechanism of action of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

類似化合物との比較

Similar Compounds

6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: This compound has a trifluoromethyl group instead of a fluorine atom at the 6th position.

5-Methylpyridine-3-sulfonyl chloride: Lacks the fluorine atom at the 6th position.

6-Fluoro-3-pyridinesulfonyl chloride: Lacks the methyl group at the 5th position.

Uniqueness

6-Fluoro-5-methylpyridine-3-sulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity, stability, and overall chemical properties, making it a valuable intermediate in various synthetic applications.

生物活性

6-Fluoro-5-methylpyridine-3-sulfonyl chloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C6H6ClFNO2S

CAS Number: 2243510-24-7

The compound features a pyridine ring substituted with a fluorine atom and a sulfonyl chloride group, which contributes to its electrophilic nature, allowing it to interact with various biological targets.

The biological activity of this compound primarily involves:

- Electrophilic Reactions: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide derivatives, which are known for their antibacterial properties.

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in various biological pathways, including acetylcholinesterase and urease .

Antibacterial Activity

Research indicates that compounds containing sulfonyl groups exhibit significant antibacterial activity. For instance, derivatives of sulfonamides have been shown to be effective against various bacterial strains such as Salmonella typhi and Escherichia coli. The mechanism often involves the inhibition of bacterial folic acid synthesis .

Enzyme Inhibition

This compound may act as an inhibitor for several enzymes. A study on related compounds demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial in neurochemical signaling and nitrogen metabolism respectively .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the pyridine ring enhances the lipophilicity and bioavailability of the compound, potentially increasing its interaction with biological targets. The sulfonyl chloride moiety serves as a reactive site for nucleophilic attack, facilitating the formation of biologically active derivatives.

| Compound | Structure | Activity |

|---|---|---|

| This compound | Structure | Antibacterial, Enzyme inhibition |

| Related Sulfonamide | Structure | Antibacterial |

| Piperidine Derivative | Structure | AChE Inhibitor |

Case Studies

- Antibacterial Screening : A series of sulfonamide derivatives were synthesized and tested against multiple bacterial strains. The results showed that certain derivatives exhibited moderate to strong activity against Bacillus subtilis and Staphylococcus aureus, suggesting that modifications around the sulfonamide moiety can enhance antibacterial efficacy .

- Enzyme Inhibition Studies : In vitro studies revealed that compounds similar to this compound demonstrated significant inhibition of urease with IC50 values comparable to established inhibitors. This suggests potential therapeutic applications in managing conditions like urea cycle disorders .

特性

IUPAC Name |

6-fluoro-5-methylpyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c1-4-2-5(12(7,10)11)3-9-6(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQSVJXHPMMSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。